molecular formula C9H7N3 B1406821 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1352888-45-9

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B1406821
CAS No.: 1352888-45-9
M. Wt: 157.17 g/mol
InChI Key: AIDYYUVRNVVYJF-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a versatile nitrogen-bridged fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in several clinically used drugs . This specific carbonitrile derivative serves as a valuable synthetic intermediate for the development of novel therapeutic agents, particularly due to the electron-withdrawing nitrile group which can influence both the compound's reactivity and its physical properties . Researchers utilize this and related structures in various investigative domains, including oncology and neuroscience. Structurally analogous azolopyrimidine-carbonitriles have been investigated as promising antagonists for the adenosine A2a receptor (A2a AR), a recognized target for new-generation anticancer agents, demonstrating potent inhibitory effects on the viability of carcinoma cell lines in vitro . Furthermore, the imidazo[1,2-a]pyridine core is a key structural component in compounds evaluated for their anticholinesterase activity, which is relevant for researching potential treatments for neurodegenerative conditions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with care, referring to the associated Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-2-4-12-5-3-11-9(12)8(7)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYYUVRNVVYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Cyanation of 7-Chloroimidazo[1,2-a]pyridine

One direct synthetic route to 7-substituted imidazo[1,2-a]pyridine-8-carbonitriles involves the cyanation of 7-chloroimidazo[1,2-a]pyridine derivatives using zinc cyanide under nickel catalysis.

  • Reaction conditions: Nickel(II) chloride hexahydrate, 1,1'-bis(diphenylphosphino)ferrocene as ligand, zinc powder, and DMAP in acetonitrile solvent at 80°C for 4 hours under inert atmosphere in a sealed tube.
  • Yield: Approximately 70% isolated yield of the this compound product.
  • Reference: Zhang et al., Organic Letters, 2017.

This method is notable for its regioselectivity and relatively mild conditions, enabling the introduction of the cyano group at the 8-position while retaining the methyl group at position 7.

Multicomponent One-Pot Synthesis Using 2-Aminopyridine, Aldehydes, and Isonitriles

A versatile approach involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile in a one-pot multicomponent reaction (MCR) to form the imidazo[1,2-a]pyridine core with various substitutions.

  • Typical conditions: Reaction in water or methanol solvent, sometimes in sealed stainless steel autoclaves at 75°C for 2 hours.
  • Catalysts: Ammonium chloride has been used to improve yields.
  • Yields: Generally high, up to 88% isolated yields reported.
  • Advantages: Environmentally benign, operationally simple, and scalable.
  • Reference: Yang et al., Arkivoc, 2018.

Although this method is more general for imidazo[1,2-a]pyridines, it can be adapted to introduce methyl and cyano substituents by selecting appropriate aldehydes and isonitriles.

Microwave-Assisted Regioselective Functionalization

Microwave irradiation has been employed to achieve regioselective bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines, facilitating the installation of substituents such as methyl and cyano groups.

  • Procedure: Condensation of 2-amino-3-chloro-4-iodopyridine or related precursors with α-halogenoketones, followed by microwave-assisted cross-coupling.
  • Yields: 71–100% for various derivatives.
  • Reference: Emilie Marie et al., MDPI Molecules, 2012.

This method allows precise control over substitution patterns, important for synthesizing 7-methyl derivatives with cyano groups at position 8.

Hybridization and Bioisosterism-Driven Synthesis

In drug discovery contexts, 7-arylimidazo[1,2-a]pyridine-8-carbonitrile derivatives bearing additional moieties such as indolyl groups have been synthesized via multi-step routes involving:

  • Acylation of indole derivatives.
  • One-pot coupling reactions assembling 2-amino-4,6-diarylnicotinonitrile intermediates.
  • Cyclization and nucleophilic substitution steps to introduce the cyano group at position 8.
  • Yields: Satisfactory yields for intermediates and final products.
  • Reference: Study by Nature Scientific Reports, 2017.

Though more complex, this approach demonstrates the synthetic flexibility for preparing functionalized this compound analogs.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Reference
Nickel-catalyzed cyanation 7-Chloroimidazo[1,2-a]pyridine, Zn(CN)2, NiCl2·6H2O Acetonitrile, 80°C, 4 h, inert atmosphere ~70% Regioselective, mild conditions
One-pot MCR (aminopyridine, aldehyde, isonitrile) 2-Aminopyridine, aldehyde, isonitrile, NH4Cl Water/methanol, 75°C, 2 h, sealed autoclave Up to 88% Eco-friendly, operationally simple
Microwave-assisted bifunctionalization 2-Amino-3-chloro-4-iodopyridine, α-halogenoketones Microwave irradiation, solvent-dependent 71–100% Fast, regioselective
Multi-step hybridization approach Indole derivatives, nicotinonitrile intermediates Multi-step, reflux, nucleophilic substitution Moderate to good Structural diversity, medicinal relevance

Research Findings and Notes on Preparation

  • The nickel-catalyzed cyanation method is robust for synthesizing 7-substituted imidazo[1,2-a]pyridine-8-carbonitriles with good yields and selectivity, making it a preferred method for this compound class.
  • Multicomponent reactions offer a green chemistry approach, reducing steps and waste, and are adaptable for various substituents including methyl and cyano groups.
  • Microwave-assisted methods enhance reaction rates and yields, particularly useful for halogenated precursors enabling subsequent functionalization.
  • Complex multi-step syntheses allow for the introduction of additional pharmacophores, expanding the utility of this compound derivatives in drug design.
  • Environmental considerations favor aqueous or solvent-minimized protocols, with ammonium chloride as a mild catalyst improving yields in water.
  • Reaction scale-up has been demonstrated in some methods without loss of yield or efficiency, indicating practical applicability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 7-methylimidazo[1,2-a]pyridine-8-carbonitrile, exhibit notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of multidrug-resistant strains of bacteria and fungi. For instance, certain analogues have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis, indicating their potential as anti-TB agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have reported that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). A specific study highlighted that certain derivatives showed non-toxicity while effectively reducing cell viability, suggesting a favorable therapeutic index .

Neuropharmacological Applications

Imidazo[1,2-a]pyridine derivatives are being explored for their neuropharmacological effects. They have been identified as potential acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's . The inhibition of this enzyme can enhance cholinergic transmission, thereby improving cognitive functions.

Pesticide Development

The unique structural properties of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological targets in pests suggests that it could be engineered to disrupt essential biological processes in harmful insects while being safe for non-target species .

Synthesis of Advanced Materials

In material science, compounds like this compound are being studied for their potential use in synthesizing advanced materials with specific electronic and optical properties. The incorporation of imidazo[1,2-a]pyridine moieties into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials .

Case Studies and Research Findings

StudyFocusFindings
Abrahams et al. (2023)Antimicrobial ActivityIdentified potent inhibitors against Mtb with MIC values between 0.03 to 5 μM
Moraski et al. (2023)Anticancer PropertiesReported non-toxic effects on MCF-7 and PC-3 cell lines; induced apoptosis
Recent Review (2023)NeuropharmacologyHighlighted potential as acetylcholinesterase inhibitors for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile 7-Me, 8-CN C9H7N3 2108781-00-4* Antitubulin agent; commercial availability
5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-CN (e.g., 5k) 5-Indolyl, 7-Aryl (e.g., 2-Cl-4-F-C6H3) C23H15ClFN5 N/A IC50 = 1.2–18 nM (antiproliferative)
7-(2-Chlorophenyl)-5-(4-methoxyphenyl)imidazo[1,2-a]pyridine-8-CN (4f) 5-(4-MeO-C6H4), 7-(2-Cl-C6H4) C23H16ClN3O N/A m.p. 181–182°C; antitubulin activity
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-CN 2-(4-F-C6H4), 7-Me C15H10FN3 2197061-78-0 Molecular weight: 251.27 g/mol
8-Bromo-7-methylimidazo[1,2-a]pyridine 8-Br, 7-Me C8H7BrN2 1427418-46-9 Predicted pKa = 4.48; synthetic intermediate

*Hydrochloride salt: CAS 2108781-00-3.

Key Observations:

Antitubulin Activity :

  • The 5-indolyl-7-aryl derivatives (e.g., 5k) exhibit superior antiproliferative activity (IC50 = 1.2–18 nM) compared to simpler analogues due to enhanced interactions with the colchicine-binding site. The indolyl and aryl groups optimize steric and electronic effects, improving tubulin binding .
  • Compound 4f, with a 4-methoxyphenyl group, shows moderate activity (IC50 ~100 nM), highlighting the sensitivity of the 5-position to electron-donating substituents .

Substituent Effects on Physicochemical Properties :

  • Halogenation : Bromo derivatives (e.g., 8-bromo-7-methylimidazo[1,2-a]pyridine) serve as intermediates for Suzuki couplings, enabling further functionalization .
  • Fluorine Incorporation : The 2-(4-fluorophenyl) analogue (CAS: 2197061-78-0) exhibits increased metabolic stability and lipophilicity (clogP = 2.8) compared to the parent compound, enhancing bioavailability .

Crystallographic and Spectroscopic Data: Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate (CAS: N/A) crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with imidazo[1,2-a]pyridine derivatives. Nitro groups induce planar conformations, facilitating π-π stacking in biological targets .

Structure-Activity Relationship (SAR) Trends

Position 7 :

  • Methyl or ethyl groups at C7 enhance metabolic stability without steric hindrance. Bulkier substituents (e.g., aryl) reduce activity due to clashes in the colchicine-binding pocket .

Position 8: The cyano group is critical for hydrogen bonding with tubulin’s Thr179 residue. Replacement with esters (e.g., ethyl carboxylate) reduces potency by ~10-fold .

Position 5 :

  • Indolyl substituents (e.g., 5k) improve potency by forming hydrophobic interactions with tubulin’s β-subunit. Substituents on the indole (e.g., bromo) further modulate activity .

Biological Activity

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused ring structure that imparts unique chemical properties. The presence of the carbonitrile group enhances its reactivity and biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Antitumor Properties : Research indicates potential anticancer effects through inhibition of specific kinases involved in tumor growth .
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, impacting metabolic pathways crucial for bacterial survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in its action against TB, where it disrupts essential bacterial processes .
  • Kinase Inhibition : It has demonstrated selectivity for certain kinases (e.g., PI3K/mTOR), which are critical in cancer cell signaling pathways .

1. Antituberculosis Activity

A study highlighted the in vitro activity of this compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged significantly depending on the strain:

  • MDR-TB : MIC 90 values were reported between 0.07–2.2 μM.
  • XDR-TB : More potent activity with MIC values as low as 0.07–0.14 μM .

2. Anticancer Potential

In cellular assays, the compound exhibited growth inhibition in HCT-116 cancer cells with an IC50 value around 10 nM, indicating strong potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMIC/MIC90 Values
This compoundAntituberculosis, AntitumorMDR-TB: 0.07–2.2 μM
Imidazo[1,2-a]pyridineBroad-spectrum antimicrobialVaries by derivative
Pyrido[1,2-a]pyrimidineAnticancerVaries by derivative

Q & A

Q. What are the common synthetic routes for 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile and its derivatives?

The synthesis typically involves cyclocondensation of 2-aminopyridine precursors with α-haloketones or chloroacetaldehyde under reflux conditions. For example, microwave-assisted organic synthesis (MAOS) using iodine in diglyme at 140°C significantly improves reaction efficiency, achieving yields above 60% with reduced side products. This method leverages dielectric heating for rapid temperature rise and enhanced purity .

Q. What spectroscopic and analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm regioselectivity and substitution patterns.
  • X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., C–H⋯π, π-π stacking).
  • HRMS and FTIR : Validate molecular weight and functional groups (e.g., cyano stretches at ~2220 cm⁻¹). For example, X-ray studies of 5-(4-methoxyphenyl)-7-phenyl derivatives revealed intermolecular interactions critical for stability .

Q. How are preliminary biological activities of these compounds evaluated?

In vitro cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., HT-29, MDA-MB-231). IC₅₀ values are calculated to rank potency, with active derivatives (e.g., 5-indolyl-substituted analogs) showing sub-micromolar activity via tubulin polymerization inhibition .

Advanced Research Questions

Q. What role do non-covalent interactions play in modulating biological activity?

Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) are analyzed using Hirshfeld surfaces and Atoms-in-Molecules (AIM) theory . For instance, C–H⋯N interactions in this compound derivatives enhance binding to β-amyloid plaques or tubulin’s colchicine site, as demonstrated by reduced electron density (∇²ρ > 0) at bond critical points .

Q. How can structure-activity relationships (SAR) guide the optimization of antitubulin agents?

Key strategies include:

  • Introducing 5-indolyl and 7-aryl substituents to strengthen hydrophobic interactions with tubulin’s colchicine-binding pocket.
  • Using molecular docking (e.g., Autodock Vina) to predict binding poses and affinity. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced antiproliferative activity by disrupting microtubule dynamics .

Q. What advanced synthetic methodologies improve reaction efficiency and selectivity?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 140°C) and minimizes by-products. Solvent selection (e.g., diglyme) optimizes dielectric heating, while iodine catalysis enhances regioselectivity in cyclization steps .

Q. How do computational methods aid in understanding target binding and photophysical properties?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer interactions (e.g., for fluorescent chemosensors).
  • Non-Covalent Interaction (NCI) plots : Visualize weak interactions in solid-state structures.
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-Methylimidazo[1,2-a]pyridine-8-carbonitrile
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7-Methylimidazo[1,2-a]pyridine-8-carbonitrile

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